molecular formula C17H15ClN4O B228811 N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B228811
M. Wt: 326.8 g/mol
InChI Key: AIUJUEXBIIETIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique chemical structure and properties, which make it an attractive candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the desired biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its unique chemical structure, which makes it an attractive candidate for use in scientific research. However, one of the limitations of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with better purity. Another potential direction is the further study of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a tool for studying various biological processes and pathways should also be explored.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods, including the reaction of 5-chloro-2-methylphenylhydrazine with phenylacetylene, followed by the reaction of the resulting product with 4-carboxamido-1H-1,2,3-triazole. This method has been shown to produce high yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with excellent purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-11-8-9-13(18)10-15(11)19-17(23)16-12(2)22(21-20-16)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23)

InChI Key

AIUJUEXBIIETIM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C

Origin of Product

United States

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